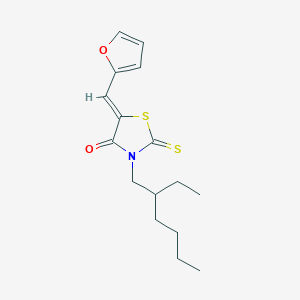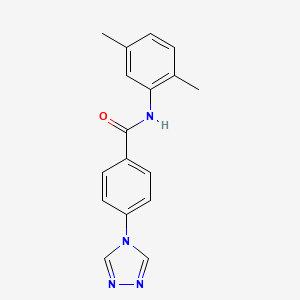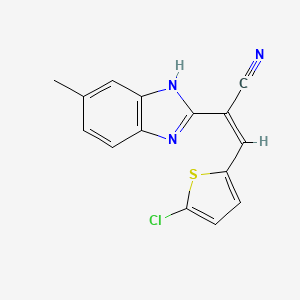
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are compounds known for their diverse biological activities.
Mécanisme D'action
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress and inflammation. Furthermore, this compound has been shown to modulate the activity of various enzymes, including HDACs and SIRT1, which are involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized with high purity and yield. This compound is also stable under various experimental conditions, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
For 3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one research include testing its efficacy in animal models of cancer, inflammation, and neurodegenerative diseases. In addition, there is a need for further optimization of the synthesis method to improve the yield and purity of this compound. Furthermore, the development of this compound analogs with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.
Méthodes De Synthèse
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by the condensation reaction of 2-furoic acid and 2-ethylhexylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with thiourea to form the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c1-3-5-7-12(4-2)11-17-15(18)14(21-16(17)20)10-13-8-6-9-19-13/h6,8-10,12H,3-5,7,11H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDJNFRHKQIPPC-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5418428.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)

![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)
![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)

![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)